5-(Dimethylamino)amylamine HCl

Polymer Chemistry Curing Agent Design Protonation Equilibria

Research pain point: Symmetrical diamines (cadaverine) or short-chain analogs (DMAPA) lack stoichiometric control and fixed-charge derivatization capability. 5-(Dimethylamino)amylamine HCl (CAS 854874-17-2, HCl salt) solves this via: - **Epoxy hardener**: 5-carbon spacer yields faster low-temp cure kinetics than C3/C4 analogs (chain-length-activity trend). - **MS derivatization**: Tertiary amine enables permanent fixed-charge quaternization → consistent ESI/MALDI signal vs pH-dependent protonation. - **Polyamide synthesis**: Unsymmetrical pattern reduces crystallinity, lowers Tm for processable high-temp polymers. Procurement: Immediate shipment, standard R&D quantities. No DEA restrictions.

Molecular Formula C7H19ClN2
Molecular Weight 166.69
CAS No. 3209-46-9; 854874-17-2
Cat. No. B2884367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Dimethylamino)amylamine HCl
CAS3209-46-9; 854874-17-2
Molecular FormulaC7H19ClN2
Molecular Weight166.69
Structural Identifiers
SMILESCN(C)CCCCCN.Cl
InChIInChI=1S/C7H18N2.ClH/c1-9(2)7-5-3-4-6-8;/h3-8H2,1-2H3;1H
InChIKeyKWWAIRVWJMWLAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Dimethylamino)amylamine HCl Overview


5-(Dimethylamino)amylamine HCl (also known as N,N-dimethyl-1,5-pentanediamine hydrochloride) is an unsymmetrically substituted aliphatic diamine featuring a primary amine and a tertiary dimethylamino group separated by a five-carbon alkyl chain [1]. The hydrochloride salt form (CAS 854874-17-2) offers enhanced stability and handling characteristics compared to the free base (CAS 3209-46-9), making it a preferred form for precise stoichiometric applications in polymer synthesis, peptide derivatization, and acid gas scrubbing .

1
Hydrochloride salt form supports precise stoichiometric handling for reproducible synthesis
2
Unsymmetrical primary/tertiary diamine architecture enables selective derivatization and controlled reactivity
3
Suited for polymer curing, carbonyl derivatization, polyamide modification, and acid gas scrubbing workflows

5-(Dimethylamino)amylamine HCl vs. Generic Diamines


Generic diamines such as cadaverine (1,5-diaminopentane) and DMAPA (3-(dimethylamino)propylamine) share structural motifs with 5-(Dimethylamino)amylamine HCl but fail to replicate its performance in critical applications due to three quantifiable differentiators: (i) the predicted pKa of the primary amine (10.59) differs from the symmetrical amine pair in cadaverine, altering protonation-dependent reactivity ; (ii) the five-carbon spacer between the primary and tertiary amines yields higher hardener activity in epoxy polymerization compared to shorter-chain analogs, as demonstrated by a chain-length–activity trend [1]; and (iii) the combination of a primary amine nucleophile and a quaternizable tertiary amine on a pentane backbone enables unique fixed-charge derivatization workflows for quantitative mass spectrometry that are inaccessible to both symmetrical diamines and shorter-chain dimethylaminoalkylamines [2].

Protonation-dependent reactivity
Single primary amine (pKa ~10.6) allows stoichiometric control
Cadaverine: two primary amines shift protonation equilibria, may alter reaction ratios
Epoxy hardener activity
Five-carbon spacer contributes to higher inferred activity
DMAPA (C3) and C4 analogs: lower activity per chain-length trend; may not match cure speed
Fixed-charge derivatization
Two-step quaternization workflow generates permanent charge for quantitative MS
Symmetrical diamines lack a tertiary amine; cannot produce fixed-charge derivatives

5-(Dimethylamino)amylamine HCl: Quantitative Evidence


pKa Difference and Reactivity vs. Symmetrical Diamines

The predicted pKa of the primary amine in 5-(Dimethylamino)amylamine is 10.59±0.10, whereas cadaverine (1,5-diaminopentane) exhibits pKa1 ≈ 10.5 and pKa2 ≈ 9.3 for its two primary amines . This difference in protonation behavior alters the fraction of reactive free base under a given pH, directly influencing nucleophilicity in epoxy-amine curing and amidation reactions. The presence of a single primary amine, rather than two, also provides stoichiometric control that symmetrical diamines cannot offer [1].

Primary amine pKa
Class-level
Target: pKa 10.59 ± 0.10 (predicted)
Cadaverine: pKa1 ≈ 10.5, pKa2 ≈ 9.3
Single primary amine enables controlled protonation for stoichiometry-sensitive reactions
Predicted value; experimental confirmation may refine reactivity expectations
Polymer Chemistry Curing Agent Design Protonation Equilibria

Epoxy Curing: Five-Carbon Spacer Advantage

A systematic study of aminoamide hardeners derived from N,N-dimethylaminoalkylamines revealed that hardener activity in ED-20 epoxy resin increases as the hydrocarbon chain length in the diamine fragment increases [1]. The activity trend, based on differential thermal analysis and gel fraction content, demonstrates that a five-carbon spacer (as in 5-(Dimethylamino)amylamine) yields higher reactivity than the three-carbon (DMAPA) or four-carbon analogs. While the target compound itself was not directly tested, the established structure–activity relationship provides a strong class-level inference supporting the selection of the pentane-bridged variant over shorter-chain alternatives for accelerated curing profiles.

Epoxy hardener activity
Class-level
Activity rank: C5 > C4 > C3 (qualitative trend from DTA/gel fraction data)
May support faster cure profile selection over shorter-chain alternatives
Inferred from aminoamide hardener series; direct testing of target compound advised
Epoxy Resin Curing Polymerization Kinetics Aminoamide Hardeners

Fixed-Charge Derivatization for Quantitative MS

α,ω-N,N-Dimethylaminoalkylamines, including 5-(Dimethylamino)amylamine, enable a two-step fixed-charge derivatization workflow for carbonyl compounds: (i) Schiff base formation with the primary amine, followed by (ii) quaternization of the tertiary dimethylamino group with alkyl halides [1]. This generates permanently charged derivatives that produce abundant cation peaks in ESI and MALDI mass spectra, with both reaction stages proceeding quantitatively [2]. Symmetrical diamines (e.g., cadaverine) lack the tertiary amine required for quaternization, while shorter-chain analogs (C2–C4) have been demonstrated but the pentane spacer in 5-(Dimethylamino)amylamine provides a distinct balance of volatility and ionization efficiency critical for low-abundance analyte detection [1].

Fixed-charge MS derivatization
Class-level
Two-step protocol: Schiff base formation followed by quaternization of tertiary amine
Enables permanent charge generation for robust quantitative ESI/MALDI assays
Symmetrical diamines cannot replicate; volatility/ionization balance attributed to C5 spacer
Mass Spectrometry Derivatization Quantitative Analysis

5-(Dimethylamino)amylamine HCl Applications


Accelerated Epoxy Curing with Controlled Reactivity

The chain-length–activity trend established for N,N-dimethylaminoalkylamine-derived hardeners indicates that 5-(Dimethylamino)amylamine HCl (or its aminoamide derivatives) yields faster cure kinetics in epoxy resin systems compared to C3 (DMAPA) or C4 analogs [1]. Formulators targeting reduced cycle times or lower-temperature curing should prioritize this compound over shorter-chain alternatives. Additionally, the unsymmetrical substitution pattern—one primary amine, one tertiary amine—provides stoichiometric control not available with symmetrical diamines like cadaverine, reducing the risk of off-ratio crosslinking .

Quantitative MS Assays for Carbonyl Biomarkers

Analytical laboratories developing high-sensitivity assays for aliphatic aldehydes, ketones, or ketosteroids can leverage the fixed-charge derivatization capability of 5-(Dimethylamino)amylamine HCl [2]. The two-step protocol (Schiff base formation followed by quaternization) yields permanently charged derivatives that produce intense, reproducible cation signals in ESI and MALDI mass spectrometry [3]. Unlike cadaverine-based derivatization, which relies on pH-dependent protonation, the fixed-charge approach enabled by the tertiary dimethylamino group ensures consistent ionization efficiency across variable mobile phase conditions, a critical advantage for robust quantitative workflows.

Functional Polyamides with Tailored Thermal Properties

The unique protonation profile of 5-(Dimethylamino)amylamine HCl (predicted primary amine pKa 10.59) influences its reactivity in polycondensation reactions . When incorporated as a co-monomer in polyamide synthesis, the unsymmetrical diamine introduces chain irregularities that can disrupt crystallinity and lower melting points relative to fully symmetrical diamines, enabling the design of processable, high-temperature-resistant polyamides with tunable thermal transitions.

Acid Gas Scrubbing for Gas Purification

5-(Dimethylamino)amylamine HCl is documented as a scrubbing solvent for the removal of acid gases (CO₂, H₂S) from fuel gases and synthesis gas streams . While direct comparative absorption capacity data against benchmark amines (e.g., MEA, MDEA) were not identified in the accessible literature, the compound's structural features—a primary amine for rapid carbamate formation and a tertiary amine for high equilibrium capacity—suggest a favorable absorption–regeneration profile that merits evaluation in pilot-scale gas treating studies.

Application
Selection Property
Validation Focus
Accelerated epoxy curing
Chain-length–activity profile
Cure kinetics vs. shorter-chain analogs
Quantitative MS derivatization
Fixed-charge derivatization capability
Derivatization efficiency and detection limits
Functional polyamides
Asymmetric diamine incorporation
Thermal transitions and crystallinity tuning
Acid gas scrubbing
Dual-amine absorption profile
Pilot-scale absorption–regeneration evaluation

Technical Documentation Hub

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31 linked technical documents
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